molecular formula C10H10N2O3 B8357014 Ethyl6-hydroxyindazole-3-carboxylate

Ethyl6-hydroxyindazole-3-carboxylate

Cat. No.: B8357014
M. Wt: 206.20 g/mol
InChI Key: LRTDKWLJRQBPPN-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxyindazole-3-carboxylate is a heterocyclic compound featuring an indazole core substituted with a hydroxyl group at position 6 and an ethyl ester at position 3. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 6-hydroxy-1H-indazole-3-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)9-7-4-3-6(13)5-8(7)11-12-9/h3-5,13H,2H2,1H3,(H,11,12)

InChI Key

LRTDKWLJRQBPPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CC(=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Chlorinated Indazole Esters

Compounds such as ethyl 6-chloro-1H-indazole-3-carboxylate (CAS 1081-05-6) and methyl 6-chloro-1H-indazole-3-carboxylate (CAS 717134-47-9) are structurally analogous but replace the hydroxyl group with chlorine. Key differences include:

Property Ethyl 6-Hydroxyindazole-3-Carboxylate Ethyl 6-Chloroindazole-3-Carboxylate Methyl 6-Chloroindazole-3-Carboxylate
Molecular Formula C₁₀H₁₀N₂O₃ C₁₀H₉ClN₂O₂ C₉H₇ClN₂O₂
Molecular Weight ~206.20 g/mol ~224.65 g/mol ~210.62 g/mol
Substituent Effects -OH (electron-donating) -Cl (electron-withdrawing) -Cl (electron-withdrawing)
Solubility Higher aqueous solubility Lower due to Cl Lower than ethyl ester
Bioactivity Potential antimicrobial Enhanced metabolic stability Reduced lipophilicity vs. ethyl

Methyl vs. Ethyl Ester Derivatives

The choice of ester (methyl vs. ethyl) impacts physicochemical properties:

  • Ethyl 6-hydroxyindazole-3-carboxylate balances moderate lipophilicity with hydrogen-bonding capacity, making it more versatile in drug design compared to methylated analogs .

Hydroxyl Group Positioning and Multi-Substituted Analogs

Compounds like ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate () feature additional hydroxyl groups and a tetrahydroindazole core. Key distinctions:

  • Tetrahydroindazole core : Reduces aromaticity, altering electronic properties and conformational flexibility compared to planar indazole derivatives .

Benzoisoxazole Analogs

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3) replaces the indazole core with a benzoisoxazole ring. Differences include:

  • Core Heterocycle : Isoxazole lacks the dual nitrogen atoms of indazole, reducing hydrogen-bonding sites and aromatic stabilization energy.
  • Amino vs. Hydroxyl Group: The -NH₂ group in benzoisoxazole derivatives may enhance basicity and nucleophilic reactivity compared to -OH .
Property Ethyl 6-Hydroxyindazole-3-Carboxylate Ethyl 6-Aminobenzo[d]isoxazole-3-Carboxylate
Molecular Formula C₁₀H₁₀N₂O₃ C₁₀H₁₀N₂O₃
Core Structure Indazole Benzoisoxazole
Functional Groups -OH, -COOEt -NH₂, -COOEt
Density Not reported 1.319 g/cm³

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